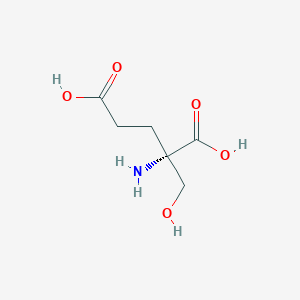
D-Glutamic acid, 2-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glutamic acid, 2-(hydroxymethyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the lipase-catalyzed asymmetric synthesis, which employs lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol as a key step . This method provides a high degree of enantioselectivity and yields the desired product in good purity.
Industrial Production Methods: Industrial production of D-Glutamic acid, 2-(hydroxymethyl)- often involves microbial fermentation processes. For instance, poly-γ-glutamic acid, which includes D-glutamic acid units, is produced by gram-positive bacteria such as Bacillus species . The fermentation conditions, including nutrient composition, pH, temperature, and incubation period, are optimized to achieve high yields and desirable molecular mass.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Applications De Recherche Scientifique
D-Glutamic acid, 2-(hydroxymethyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a ligand for metabotropic glutamate receptors, playing a role in modulating synaptic transmission and neuronal excitability . In medicine, it is investigated for its potential as a therapeutic agent for neurological disorders. Additionally, in industry, it is utilized in the production of biodegradable polymers and drug delivery systems .
Mécanisme D'action
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
D-Glutamic acid, 2-(hydroxymethyl)- can be compared with other similar compounds, such as L-glutamic acid and its derivatives. While L-glutamic acid is a common excitatory neurotransmitter in the central nervous system, D-Glutamic acid, 2-(hydroxymethyl)- has unique structural features that confer distinct biological activities . Other similar compounds include D-glutamine and γ-poly-glutamic acid, which also have diverse applications in medicine and industry .
Conclusion
D-Glutamic acid, 2-(hydroxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of research, with promising implications for chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
682811-81-0 |
|---|---|
Formule moléculaire |
C6H11NO5 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
Clé InChI |
UCEVIADUYUFCFO-LURJTMIESA-N |
SMILES isomérique |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
SMILES canonique |
C(CC(CO)(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


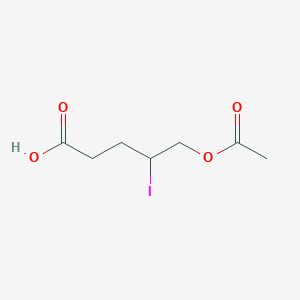
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
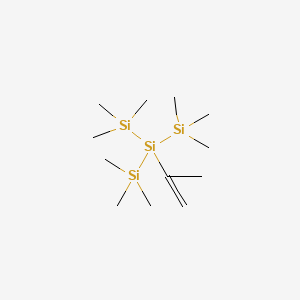
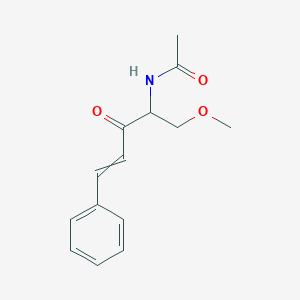
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
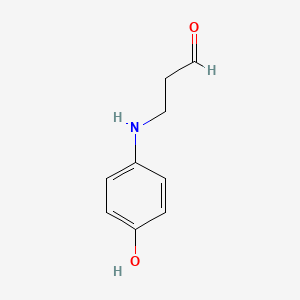


![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)

![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
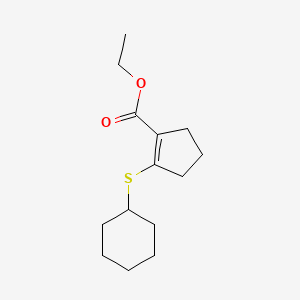

![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
